molecular formula C13H20BNO2 B1286840 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 882670-69-1

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1286840
CAS RN: 882670-69-1
M. Wt: 233.12 g/mol
InChI Key: HPNBWHDRLCVZFV-UHFFFAOYSA-N
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Description

“4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the formula C12H17BO2 . It is also known as 4-Aminophenylboronic Acid Pinacol Ester . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring. This ring is further substituted with four methyl groups .


Chemical Reactions Analysis

This compound can undergo several types of chemical reactions. It can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 263.1 , and it is typically a colorless oily substance at room temperature .

Scientific Research Applications

Organic Synthesis: Borylation Reactions

This compound is extensively used in organic synthesis, particularly in borylation reactions . It serves as a borylating agent to introduce boron into organic molecules, which is a crucial step in the synthesis of complex organic compounds. For example, it can be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Medicinal Chemistry: Drug Discovery

In medicinal chemistry, this compound is valuable for the development of new pharmaceuticals. It can be used to create boronic acid derivatives, which are important intermediates in the synthesis of various drugs. These derivatives can act as protease inhibitors and are potential candidates for treating diseases like cancer and diabetes .

Material Science: Polymer Synthesis

The compound finds application in material science for the synthesis of novel polymers. It can be employed in the creation of copolymers that have applications in electronics and photonics due to their unique optical and electrochemical properties .

Catalysis: Transition Metal Catalysts

In catalysis, this compound is used to prepare transition metal catalysts that are essential for various chemical reactions. These catalysts can facilitate hydroboration of alkyl or aryl alkynes and alkenes, leading to the formation of boronate esters .

Analytical Chemistry: Chemosensors

Due to the boronic acid moiety, this compound can be used to develop chemosensors. These sensors can detect and quantify small molecules, such as sugars and amino acids, which is critical in diagnostics and environmental monitoring .

Nanotechnology: Nanoparticle Functionalization

In nanotechnology, the compound can be used to functionalize the surface of nanoparticles. This functionalization can impart the nanoparticles with specific properties, such as targeting cancer cells or delivering drugs in a controlled manner .

Biochemistry: Protein Modification

The boronic acid group in this compound can form reversible covalent bonds with cis-diols, which are present in the side chains of serine or threonine in proteins. This property is exploited in biochemistry for protein modification and labeling .

Agricultural Chemistry: Plant Growth Regulators

Lastly, in agricultural chemistry, derivatives of this compound can act as plant growth regulators. They can influence the growth and development of plants, potentially leading to improved crop yields .

Safety and Hazards

This compound is classified as potentially hazardous. It is advised to avoid inhalation, skin contact, and eye contact. In case of contact, rinse thoroughly with water .

Future Directions

The future directions for the use of this compound are largely dependent on the needs of the pharmaceutical and chemical industries. Given its reactivity and the variety of compounds it can form, it is likely to continue to be a valuable tool in organic synthesis .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a source of boron, which can form a complex with a transition metal catalyst, facilitating the transfer of an organic group to another molecule .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion .

Pharmacokinetics

Boronic acids and their esters are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .

Result of Action

Boronic acids and their esters are known to have various biological effects, depending on their specific targets and the nature of their interactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the formation and stability of the boronate esters that boronic acids and their esters form with biological molecules . Additionally, the presence of other molecules that can interact with boronic acids and their esters can also influence their action .

properties

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-6-7-10(15)8-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNBWHDRLCVZFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582076
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

882670-69-1
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methylphenylboronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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